molecular formula C16H17N3O7 B1227442 3,9-Epoxy-3H-azirino(2,3-c)(1)benzazocine-5-carboxaldehyde, 1-acetyl-8-(((aminocarbonyl)oxy)methyl)-1,1a,2,8,9,9a-hexahydro-7,9-dihydroxy- CAS No. 102409-49-4

3,9-Epoxy-3H-azirino(2,3-c)(1)benzazocine-5-carboxaldehyde, 1-acetyl-8-(((aminocarbonyl)oxy)methyl)-1,1a,2,8,9,9a-hexahydro-7,9-dihydroxy-

Cat. No. B1227442
CAS RN: 102409-49-4
M. Wt: 363.32 g/mol
InChI Key: GBDZIDKLGSDRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,9-Epoxy-3H-azirino(2,3-c)(1)benzazocine-5-carboxaldehyde, 1-acetyl-8-(((aminocarbonyl)oxy)methyl)-1,1a,2,8,9,9a-hexahydro-7,9-dihydroxy-, also known as 3,9-Epoxy-3H-azirino(2,3-c)(1)benzazocine-5-carboxaldehyde, 1-acetyl-8-(((aminocarbonyl)oxy)methyl)-1,1a,2,8,9,9a-hexahydro-7,9-dihydroxy-, is a useful research compound. Its molecular formula is C16H17N3O7 and its molecular weight is 363.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,9-Epoxy-3H-azirino(2,3-c)(1)benzazocine-5-carboxaldehyde, 1-acetyl-8-(((aminocarbonyl)oxy)methyl)-1,1a,2,8,9,9a-hexahydro-7,9-dihydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,9-Epoxy-3H-azirino(2,3-c)(1)benzazocine-5-carboxaldehyde, 1-acetyl-8-(((aminocarbonyl)oxy)methyl)-1,1a,2,8,9,9a-hexahydro-7,9-dihydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

102409-49-4

Product Name

3,9-Epoxy-3H-azirino(2,3-c)(1)benzazocine-5-carboxaldehyde, 1-acetyl-8-(((aminocarbonyl)oxy)methyl)-1,1a,2,8,9,9a-hexahydro-7,9-dihydroxy-

Molecular Formula

C16H17N3O7

Molecular Weight

363.32 g/mol

IUPAC Name

(11-acetyl-4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl)methyl carbamate

InChI

InChI=1S/C16H17N3O7/c1-7(21)19-11-4-18-10-2-8(5-20)3-12(22)13(10)9(6-25-15(17)23)16(24,26-18)14(11)19/h2-3,5,9,11,14,22,24H,4,6H2,1H3,(H2,17,23)

InChI Key

GBDZIDKLGSDRFT-UHFFFAOYSA-N

SMILES

CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4O)C=O)N(C2)O3)COC(=O)N)O

Canonical SMILES

CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4O)C=O)N(C2)O3)COC(=O)N)O

synonyms

FR 66980
FR-66980
FR66980

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12 ]tetradeca-2,4,6-trien-8-ylmethyl carbamate (100 mg) was dissolved in water (3 ml). To this solution was added acetic anhydride (30 μl), and the mixture was stirred at room temperature for 3 hours. The reaction mixture was subjected to preparative thin layer chromatography, which was developed with a mixture of chloroform and acetone (1:1, v/v) to afford 11-acetyl-4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12 ]tetradeca-2,4,6-trien-8-ylmethyl carbamate (80.5 mg).
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Synthesis routes and methods II

Procedure details

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